molecular formula C24H15N3O2 B4920941 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline

3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline

Cat. No.: B4920941
M. Wt: 377.4 g/mol
InChI Key: YQUHDDSPNCQBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline, also known as NPhen-NO2, is a complex organic molecule that has been widely used in scientific research. It is a highly fluorescent compound with a unique structure that makes it useful for a variety of applications.

Scientific Research Applications

3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and DNA sequencing. Its high fluorescence makes it useful for imaging biological structures and tracking protein movements in living cells. It has also been used as a labeling agent for proteins and peptides in mass spectrometry experiments. Additionally, this compound has been used in DNA sequencing experiments due to its ability to bind specifically to DNA.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The nitro group on the phenyl ring of this compound is thought to be involved in hydrogen bonding with the target molecule, which allows for specific binding. The phenanthroline ring of this compound is also thought to play a role in the binding process, as it has been shown to interact with metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in experiments. It also does not appear to affect the function of proteins or enzymes in vitro.

Advantages and Limitations for Lab Experiments

3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its high fluorescence, specificity for certain molecules, and ease of use. However, it also has limitations, including its relatively high cost and limited availability from commercial sources.

Future Directions

There are several potential future directions for research involving 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline. One area of interest is the development of new applications for the compound, such as in the field of biosensors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems. Finally, efforts to develop more efficient and cost-effective synthesis methods for this compound could increase its availability and make it more accessible to researchers.

Synthesis Methods

The synthesis of 3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline involves the reaction of 3-nitrobenzaldehyde and 1-phenyl-4,7-dihydroxyphenanthroline in the presence of a catalyst. The resulting compound is then purified through a series of filtration and recrystallization steps. The yield of this compound is typically high, and the purity of the compound can be verified through various analytical techniques.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-4,7-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2/c28-27(29)18-9-4-8-17(14-18)23-15-20(16-6-2-1-3-7-16)24-19-10-5-13-25-21(19)11-12-22(24)26-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHDDSPNCQBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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